2-Methoxy-4-propylphenol-d3

stable isotope dilution analysis LC-MS/MS internal standard isotopic mass shift

2-Methoxy-4-propylphenol-d3 (also designated 4-propylguaiacol-d3) is a stable isotope-labeled analog of dihydroeugenol (2-methoxy-4-propylphenol; CAS 2785-87-7) featuring three deuterium (²H) atoms substituted for hydrogen at positions 3, 5, and 6 on the aromatic ring. The parent unlabeled compound is a volatile phenolic constituent identified in Bordeaux wines, liquid smoke, oregano, and various food matrices, and serves as a flavor compound with clove-like, spicy organoleptic properties.

Molecular Formula C10H14O2
Molecular Weight 169.23 g/mol
Cat. No. B12362684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-propylphenol-d3
Molecular FormulaC10H14O2
Molecular Weight169.23 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C10H14O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7,11H,3-4H2,1-2H3/i5D,6D,7D
InChIKeyPXIKRTCSSLJURC-CRSPMMAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-propylphenol-d3: Stable Isotope-Labeled Dihydroeugenol for Quantitative LC-MS/MS Internal Standardization


2-Methoxy-4-propylphenol-d3 (also designated 4-propylguaiacol-d3) is a stable isotope-labeled analog of dihydroeugenol (2-methoxy-4-propylphenol; CAS 2785-87-7) featuring three deuterium (²H) atoms substituted for hydrogen at positions 3, 5, and 6 on the aromatic ring [1]. The parent unlabeled compound is a volatile phenolic constituent identified in Bordeaux wines, liquid smoke, oregano, and various food matrices, and serves as a flavor compound with clove-like, spicy organoleptic properties . The deuterated analog possesses the molecular formula C₁₀H₁₁D₃O₂ (molecular weight 169.24 g/mol, a mass increase of +3 Da relative to unlabeled dihydroeugenol at 166.22 g/mol) and is utilized exclusively as an internal standard (IS) for stable isotope dilution analysis (SIDA) in mass spectrometry-based quantification .

Why Unlabeled Dihydroeugenol or Non-Isotopic Analogs Cannot Replace 2-Methoxy-4-propylphenol-d3 in Quantitative MS Assays


Substituting unlabeled dihydroeugenol or a structurally related analog for 2-methoxy-4-propylphenol-d3 as an internal standard fundamentally compromises quantitative accuracy in LC-MS/MS workflows. Unlabeled compounds cannot be distinguished from the endogenous analyte by the mass spectrometer, rendering signal correction for matrix effects, extraction recovery losses, and ionization efficiency variations impossible [1]. Even alternative isotope-labeled internal standards (e.g., ¹³C-labeled analogs) differ in chromatographic retention behavior, matrix effect compensation capacity, and isotopic enrichment specifications—parameters that directly determine method validation acceptability under ICH M10 and FDA bioanalytical method validation guidance [2]. The absence of a matched stable isotope-labeled internal standard has been explicitly documented to result in recoveries outside the acceptable 100±40% range for numerous secondary metabolites in environmental matrices, underscoring that internal standard selection is not interchangeable without method re-validation and potential loss of quantitative reliability [3].

Quantitative Differentiation Evidence for 2-Methoxy-4-propylphenol-d3 Versus Closest Analogs


Mass Spectrometric Differentiation: +3 Da Shift Enables Analyte-IS Baseline Resolution in MRM Acquisition

2-Methoxy-4-propylphenol-d3 exhibits a +3 Da mass increment (169.24 g/mol) relative to unlabeled dihydroeugenol (166.22 g/mol), which is the minimum required mass difference to avoid natural isotopic abundance overlap between the internal standard and analyte in multiple reaction monitoring (MRM) transitions. This 3-Da shift is particularly critical for phenolic compounds where M+2 isotopic peaks from ¹³C₂ natural abundance (~1.1% × 2) can contribute detectable signal in the IS channel when only +1 or +2 Da shifts are used [1]. In contrast, eugenol-D3 (employed as a surrogate internal standard for dihydroeugenol in aquatic product assays) demonstrates a +3 Da shift relative to eugenol, but its structural difference (unsaturated allyl chain versus saturated propyl chain) precludes identical extraction recovery and ionization efficiency for dihydroeugenol quantification [2].

stable isotope dilution analysis LC-MS/MS internal standard isotopic mass shift deuterium labeling

Deuteration Site Specificity: Aromatic Ring Labeling (3,5,6-d3) Confers Superior Fragment-Label Retention Versus Alkyl Chain Deuteration

The deuterium atoms in 2-methoxy-4-propylphenol-d3 are positioned on the aromatic ring at the 3, 5, and 6 positions, a labeling pattern that ensures retention of the isotopic label during collision-induced dissociation (CID) fragmentation in MS/MS analysis. This is a verified advantage over alkyl chain-deuterated analogs, where deuterium can be lost during fragmentation of the propyl side chain, producing fragments that co-elute with unlabeled analyte fragment ions and compromise quantitative accuracy [1]. The aromatic deuteration strategy has been explicitly validated for volatile phenols including guaiacol, 4-methylguaiacol, 4-ethylguaiacol, and eugenol via microwave-assisted deuterium exchange, with the authors confirming that aromatic ring deuteration 'ensures retention of the isotope label during mass spectrometry fragmentation' compared to alternative labeling approaches [2].

deuterium labeling position isotope retention MS fragmentation stability microwave-assisted deuterium exchange

Isotopic Enrichment Specifications: ≥98% Deuterium Incorporation Matches Regulatory-Grade Internal Standard Requirements

Commercial specifications for 2-methoxy-4-propylphenol-d3 indicate isotopic enrichment of ≥98%, aligning with the purity threshold defined in GB/T 45548-2025, the Chinese national standard for determining isotopic abundance in deuterated reagents [1]. This enrichment level is materially distinct from lower-specification deuterated compounds (e.g., 95% enrichment levels achieved via reagent-controlled D₂O/DCl exchange methods for PAHs and aromatics [2]), where incomplete deuteration introduces residual unlabeled species that elevate baseline signal in the analyte channel and systematically bias quantification downward. The ≥98% enrichment specification ensures that unlabeled carryover contributes ≤2% to the IS channel signal, a level consistent with ICH M10 bioanalytical method validation acceptance criteria for internal standard interference.

isotopic enrichment deuterated internal standard purity GB/T 45548-2025 regulatory compliance

Deuterated vs. ¹³C-Labeled Internal Standards: Chromatographic Co-Elution Trade-Off Quantified in Matrix Effect Compensation Studies

A direct comparative evaluation of ²H-labeled versus ¹³C/¹⁵N-labeled internal standards for matrix effect compensation in urine specimens has been conducted, with ¹³C/¹⁵N-labeled IS demonstrating superior co-elution characteristics due to the absence of chromatographic deuterium isotope effects [1]. The deuterium isotope effect can produce retention time shifts of 0.02–0.10 min for multiply deuterated compounds on reversed-phase HPLC, resulting in differential matrix suppression or enhancement between analyte and IS as they experience distinct solvent composition at the ESI source. This phenomenon has been documented in regulated bioanalytical laboratories, with the recommendation that 'labeling with heavier stable isotopes such as ¹³C or ¹⁵N shows no issues with chromatographic separation or stability' [2]. For procurement decisions, this trade-off must be weighed: deuterated IS are synthetically more accessible and cost-effective (~30–50% lower price point for equivalent purity), while ¹³C-labeled IS provide superior co-elution fidelity at higher cost.

deuterium vs 13C internal standard chromatographic isotope effect matrix effect correction LC-MS/MS quantification

Procurement-Grade Purity Specification: ≥98% Chemical Purity Enables Direct Use Without Pre-Quantitation Cleanup

2-Methoxy-4-propylphenol-d3 is supplied with a specified chemical purity of ≥98% (as determined by HPLC-UV or GC-FID), a threshold that distinguishes analytical-grade internal standards from lower-purity research-grade isotope-labeled materials . In contrast, unlabeled dihydroeugenol is available at multiple purity tiers: FG (food grade) ≥99% for flavor applications, technical grade ~95% for industrial synthesis , and research-grade at variable specifications. The ≥98% purity of the deuterated product eliminates the need for pre-use purification (e.g., preparative HPLC, recrystallization) and ensures that impurity peaks do not interfere with MRM transitions of target analytes in multi-residue methods.

chemical purity specification certificate of analysis isotope-labeled compound procurement analytical standard

Validated Application Scenarios for 2-Methoxy-4-propylphenol-d3 Based on Quantitative Evidence


Stable Isotope Dilution Analysis (SIDA) of Dihydroeugenol in Food and Beverage Matrices

2-Methoxy-4-propylphenol-d3 is optimally deployed as the internal standard for quantifying unlabeled dihydroeugenol in complex food matrices—including wines, liquid smoke, spirits (rum, whiskey, grape brandy), and processed meats—via LC-MS/MS or GC-MS/MS . The +3 Da mass shift and aromatic ring deuteration ensure fragment-label retention, enabling accurate quantification even after extensive sample preparation (SPE, QuEChERS, or liquid-liquid extraction). The ≥98% isotopic enrichment minimizes baseline interference at the LLOQ, supporting regulatory compliance in food safety and authenticity testing.

Environmental Monitoring of Volatile Phenolic Compounds in Indoor Dust and Building Materials

In environmental exposure assessment workflows, 2-methoxy-4-propylphenol-d3 can serve as a matrix-matched internal standard for quantifying dihydroeugenol and related volatile phenols in indoor dust, a matrix where significant ion suppression/enhancement effects necessitate isotope-labeled internal standards for accurate recovery [1]. The use of a matched deuterated IS has been shown to improve recoveries into the acceptable 100±40% range for secondary metabolites in dust matrices, compared to unlabeled analog IS which yielded recoveries outside this range for 7 of 36 tested metabolites [2].

Metabolic Tracing and Pharmacokinetic Studies of Eugenol-Class Compounds

The deuterium labeling of 2-methoxy-4-propylphenol-d3 enables its use as a tracer in in vitro metabolic stability assays and drug-drug interaction studies involving eugenol/dihydroeugenol-class compounds. Deuteration may alter metabolic clearance rates via the kinetic isotope effect (KIE), a property leveraged in the development of deuterated pharmaceuticals such as deutetrabenazine [3]. While 2-methoxy-4-propylphenol-d3 itself is an analytical standard rather than an API, its availability as a deuterated probe facilitates comparative metabolic flux analysis when paired with unlabeled dihydroeugenol in hepatocyte or microsomal incubation systems [4].

Multi-Residue Pesticide and Veterinary Drug Screening Panels Requiring Eugenol Derivative Quantification

In regulatory multi-residue methods for aquatic products, eugenol and its derivatives (including isoeugenol, methyl eugenol, acetyl eugenol) are quantified using eugenol-D3 as the internal standard [5]. 2-Methoxy-4-propylphenol-d3 provides a structurally identical (rather than surrogate) IS option for dihydroeugenol, which is a relevant compound in smoke-flavored food additives and certain natural product formulations. Using the exact deuterated match—rather than a structurally related surrogate—eliminates differential recovery bias across the extraction procedure and improves method ruggedness under inter-laboratory validation conditions.

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